molecular formula C13H17BrN2O3 B8439772 1-{[(4-Bromo-2-nitrophenyl)amino]methyl}cyclohexanol

1-{[(4-Bromo-2-nitrophenyl)amino]methyl}cyclohexanol

Cat. No. B8439772
M. Wt: 329.19 g/mol
InChI Key: OSFKZTPUVNRUTG-UHFFFAOYSA-N
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Patent
US07598393B2

Procedure details

The title compound was prepared according to the procedure described in Step A of Example 5 from 4-bromo-1-flouro-2-nitrobenzene (Wako Pure Chemical Industries, Ltd.), 1-(aminomethyl)cyclohexanol hydrochloride (J. Med. Chem. 1981, 24, 7-12.) and N,N-diisopropylethylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](F)=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.Cl.[NH2:13][CH2:14][C:15]1([OH:21])[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1.C(N(CC)C(C)C)(C)C>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:13][CH2:14][C:15]2([OH:21])[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]2)=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)F)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NCC1(CCCCC1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)NCC1(CCCCC1)O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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